molecular formula C17H20N2O4S2 B5516885 N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide

Cat. No.: B5516885
M. Wt: 380.5 g/mol
InChI Key: JKRSMDOEVZEULQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-(2-thienyl)acetamide is 380.08644947 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis in Drug Development

The development of novel compounds with potential anticancer properties involves the design, synthesis, and characterization of molecules with specific structural features. For example, the study by Vinayak et al. (2014) describes the synthesis of novel acetamide derivatives exhibiting cytotoxicity on various cancer cell lines, underscoring the importance of structural modification in enhancing biological activity Vinayak, A., Sudha, M., Lalita, K. S., & Kumar, R. (2014).

Metabolism and Toxicology

Investigations into the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the metabolic pathways and potential toxicological implications of acetamide compounds. These studies, such as those conducted by Coleman et al. (2000), contribute to understanding the biotransformation and safety profile of chemicals with acetamide groups Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).

Green Synthesis Approaches

The advancement of green chemistry principles in the synthesis of acetamide derivatives, as explored by Zhang Qun-feng (2008), highlights the shift towards environmentally friendly and sustainable chemical processes. Such research emphasizes the reduction of hazardous substances and the optimization of synthetic routes Zhang Qun-feng (2008).

Pharmacological Potential

Studies on the pharmacological characterization of κ-opioid receptor antagonists, such as the work by Grimwood et al. (2011), illustrate the therapeutic potential of acetamide derivatives in treating depression and addiction disorders. These findings provide a foundation for the development of novel treatments based on the modulation of specific receptors Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011).

Antimicrobial and Insecticidal Activities

The synthesis and evaluation of acetamide derivatives for antimicrobial and insecticidal activities further demonstrate the versatility of these compounds in addressing agricultural and healthcare challenges. The research by Bakhite et al. (2014) and others in this field underscores the potential of these compounds to serve as effective agents against a range of pathogens and pests Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014).

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . Further studies could also focus on improving the synthesis process .

Properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-2-3-9-19)12-15(16)18-17(20)11-13-5-4-10-24-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSMDOEVZEULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.